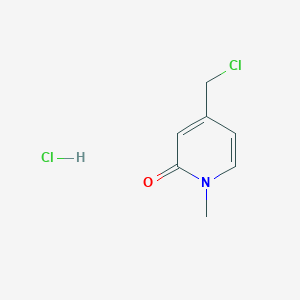

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Descripción

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a dihydropyridinone derivative featuring a chloromethyl group at the 4-position and a methyl group at the 1-position of the heterocyclic ring. Its molecular formula is C₇H₈ClNO (base compound) , with the hydrochloride salt form enhancing solubility in polar solvents. Key structural attributes include:

- SMILES: CN1C=CC(=CC1=O)CCl

- InChIKey: QBJRHHYKYWPOEL-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEULLCNYGDJANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, commonly referred to as CMMDH, is a compound of interest in biochemical and pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : Approximately 157.6 g/mol

- IUPAC Name : 4-(chloromethyl)-1-methylpyridin-2-one; hydrochloride

- CAS Number : 2097936-40-6

Synthesis Methods

Several methods have been developed for synthesizing CMMDH, often involving the introduction of the chloromethyl group in the presence of bases such as tetramethylguanidine. The synthesis pathways are crucial for ensuring the purity and yield of the compound, which is typically around 95% .

Interaction with Cellular Systems

CMMDH has shown promising biological activity in various studies:

- Buffering Agent : Its non-ionic nature allows it to function effectively as an organic buffering agent, maintaining pH levels between 6 and 8.5, which is vital for cellular processes .

- Peptide Synthesis : The compound is utilized as a reagent for protecting carboxyl termini of peptides as 4-picolyl esters, facilitating easier separation and purification during peptide synthesis .

Potential Applications

Research indicates that CMMDH may have applications in proteomics and cell culture systems. Interaction studies have focused on its influence on cellular metabolism and various biological pathways. However, specific mechanisms of action remain to be fully elucidated .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,2-dihydropyridin-2-one | Methyl group at position 4 | Lacks chlorine; primarily used in medicinal chemistry |

| 3-Chloro-1-methyl-1,2-dihydropyridin-2-one | Chlorine at position 3 | Different reactivity profile due to chlorine position |

| 4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one | Bromine instead of chlorine | Greater reactivity due to bromine; used in similar applications |

This comparison highlights the unique combination of a chloromethyl group and dihydropyridine structure in CMMDH, distinguishing it from its analogs and underscoring its potential utility in specific biochemical contexts .

Comparación Con Compuestos Similares

Research Findings and Discrepancies

- Purity and Availability : Commercial analogs like QE-9907 and QB-0692 are available at ≥95% purity (), ensuring reliability for research .

- Data Inconsistencies: lists the molecular formula of 4-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride as C₁₂H₁₈ClNO₂ (Item 5), which conflicts with expected values. This highlights the need for cross-referencing CAS numbers (e.g., 1523572-01-1 ) to resolve ambiguities.

Métodos De Preparación

The synthesis of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride primarily focuses on the introduction of the chloromethyl group onto the dihydropyridinone ring. This is typically achieved through chloromethylation reactions conducted in the presence of strong bases or catalysts to facilitate selective substitution. The following key points summarize the general approach:

- Chloromethylation Reaction: Introduction of the chloromethyl group is often performed using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

- Use of Strong Bases: Bases like tetramethylguanidine are employed to activate the substrate and promote efficient chloromethyl group incorporation.

- Hydrochloride Salt Formation: The final product is isolated as the hydrochloride salt, enhancing stability and solubility for further applications.

Detailed Preparation Procedure

Based on available research and chemical supplier data, a representative preparation method involves the following steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | 1-methyl-1,2-dihydropyridin-2-one is prepared or procured as the substrate | Pure substrate for chloromethylation |

| 2 | Chloromethylation | React substrate with chloromethylating agent in the presence of a strong base (e.g., tetramethylguanidine) | Controlled temperature, often ambient to mild heating |

| 3 | Salt Formation | Addition of hydrochloric acid to form the hydrochloride salt | Stirring at room temperature for 30 minutes to 1 hour |

| 4 | Isolation and Purification | Filtration and washing to obtain high purity product (>95%) | Drying under vacuum |

This method ensures selective chloromethylation at the 4-position of the dihydropyridinone ring, yielding the desired hydrochloride salt with high purity and reproducibility.

Research Findings and Optimization

- Reaction Conditions: Optimizing temperature and reaction time is crucial to maximize yield and minimize side reactions. Mild heating (20–40 °C) is generally preferred.

- Base Selection: Tetramethylguanidine has been found effective due to its strong basicity and non-nucleophilic nature, which helps in clean chloromethylation without unwanted side reactions.

- Purity and Yield: The process typically achieves purity above 95%, suitable for biochemical applications. Yields vary depending on scale and specific conditions but are generally high when parameters are optimized.

Comparative Analysis with Related Compounds

Unlike other pyridinone derivatives, the presence of the chloromethyl group in this compound requires careful control during synthesis to avoid over-chlorination or polymerization. The hydrochloride salt form enhances stability compared to free base forms, facilitating handling and storage.

| Feature | This compound | Analogous Compounds |

|---|---|---|

| Chloromethyl Group | Present at 4-position, key for reactivity | Often absent or replaced by other substituents |

| Salt Form | Hydrochloride salt enhances stability | Free base or other salt forms |

| Synthesis Complexity | Requires controlled chloromethylation with strong bases | Generally simpler substitutions |

Summary Table of Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting Material | 1-methyl-1,2-dihydropyridin-2-one | Purity >98% preferred |

| Chloromethylating Agent | Chloromethyl methyl ether or equivalent | Handle with care due to toxicity |

| Base | Tetramethylguanidine | Strong, non-nucleophilic base |

| Reaction Temperature | 20–40 °C | Mild heating to optimize yield |

| Reaction Time | 30 min to 1 hour | Monitored by TLC or HPLC |

| Product Purity | >95% | Confirmed by NMR, HPLC |

| Yield | Typically high (>80%) | Depends on scale and conditions |

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves chloromethylation of 1-methyl-1,2-dihydropyridin-2-one using agents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂). Post-reaction purification via recrystallization or column chromatography is critical. Purity validation requires HPLC (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity and absence of byproducts. Compare retention times and spectral data with literature or reference standards .

Q. Which analytical techniques are recommended for characterizing this compound, and how are discrepancies resolved?

Methodological Answer: Use a combination of:

- NMR spectroscopy to confirm substituent positions (e.g., chloromethyl group at C4, methyl at N1).

- Mass spectrometry (HRMS) for molecular ion verification (expected m/z ≈ 191.05 for the free base).

- Elemental analysis to validate C, H, N, and Cl content. Discrepancies in spectral data should be addressed by repeating analyses under controlled conditions (e.g., dry solvent, inert atmosphere) and cross-referencing with computational predictions (e.g., PubChem CID or ChemSpider entries) .

Q. What factors influence the stability of this compound during storage and handling?

Methodological Answer: Stability is affected by:

- Moisture : Hydrolysis of the chloromethyl group may occur; store desiccated at -20°C.

- Light : Protect from UV exposure to prevent radical degradation.

- pH : Decomposition accelerates in basic conditions due to nucleophilic attack on the chloromethyl group. Monitor stability via periodic HPLC analysis and track changes in chloride ion content using ion chromatography .

Advanced Research Questions

Q. How does the chloromethyl group’s reactivity influence its role in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group undergoes SN2 mechanisms due to steric accessibility, enabling alkylation of amines, thiols, or alcohols. Kinetic studies (e.g., using ¹H NMR to track reaction progress) can determine rate constants. Compare reactivity with analogs (e.g., pyridazinone derivatives) to assess electronic effects .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer: Contradictions may arise from:

- Purity variability : Validate starting material purity via HPLC .

- Reaction conditions : Replicate experiments under inert atmospheres (e.g., N₂) to exclude oxygen interference.

- Catalyst batch effects : Test alternative Lewis acids (e.g., AlCl₃ vs. ZnCl₂). Use LC-MS to identify byproducts and optimize quenching protocols (e.g., rapid cooling to minimize side reactions) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP and LogD : Calculate via software like MarvinSuite or ACD/Labs using fragment-based methods.

- pKa : Estimate the basicity of the dihydropyridinone nitrogen using DFT (e.g., Gaussian09 with B3LYP/6-31G* basis set). Validate predictions against experimental data (e.g., potentiometric titration for pKa) .

Q. What strategies are recommended for preliminary toxicity profiling in academic settings?

Methodological Answer:

- In silico screening : Use ADMET predictors (e.g., SwissADME) to assess bioavailability and hepatotoxicity risks.

- In vitro assays : Test cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ via MTT assay).

- Metabolic stability : Incubate with liver microsomes and track degradation via LC-MS. Reference PubChem BioAssay data for structurally related compounds to prioritize assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.